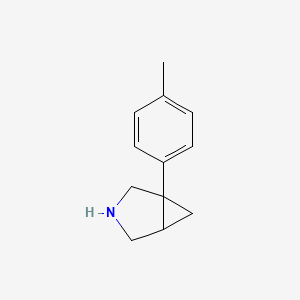
比西法定
概述
描述
比西法定,也称为 DOV-220,075,是一种非阿片类镇痛药。它是一种 5-羟色胺-去甲肾上腺素-多巴胺再摄取抑制剂 (SNDRI),最初由美国氰胺公司发现,后来授权给 DOV 制药公司。 比西法定已被研究用于治疗疼痛,而不会出现与阿片类药物相关的滥用风险 .
科学研究应用
作用机制
比西法定通过抑制 5-羟色胺、去甲肾上腺素和多巴胺的再摄取发挥作用。这导致这些神经递质在突触间隙中的浓度升高,增强其生理作用。比西法定的主要分子靶点是 5-羟色胺转运体 (SERT)、去甲肾上腺素转运体 (NET) 和多巴胺转运体 (DAT)。 通过阻断这些转运体,比西法定延长了神经递质的作用时间,从而产生镇痛作用 .
生化分析
Biochemical Properties
Bicifadine primarily enhances and prolongs the actions of norepinephrine and serotonin by inhibiting their transport proteins. It also interacts with the dopamine transporter, making it a triple reuptake inhibitor . The primary enzymes responsible for the metabolism of Bicifadine in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) . These interactions are crucial for its analgesic properties, as they help in modulating the levels of these neurotransmitters in the synaptic cleft.
Cellular Effects
Bicifadine influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways involving norepinephrine, serotonin, and dopamine, which are critical for pain perception and mood regulation . By inhibiting the reuptake of these neurotransmitters, Bicifadine enhances their actions, leading to prolonged signaling and altered gene expression. This modulation can impact cellular metabolism and overall cell function, particularly in neurons .
Molecular Mechanism
The molecular mechanism of Bicifadine involves its binding to the transport proteins for norepinephrine, serotonin, and dopamine, inhibiting their reuptake . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological actions. Bicifadine does not act on opiate receptors and does not exhibit anti-inflammatory activity . Its unique profile makes it a promising candidate for pain management without the risk of addiction associated with opioid drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, Bicifadine has shown stability and consistent effects over time. Studies have indicated that its analgesic properties are maintained over prolonged periods, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated that Bicifadine continues to modulate neurotransmitter levels effectively, with sustained impact on cellular function .
Dosage Effects in Animal Models
In animal models, Bicifadine has been shown to be effective in treating acute and chronic pain at various dosages . The oral bioavailability of Bicifadine in mice and rats ranges from 50-85%, while in monkeys, it is slightly lower at 33-42% . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as altered behavior and toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Bicifadine is metabolized primarily by MAO-B and CYP2D6 . The major metabolites include the lactam, lactam acid, and the acid plus its glucuronide . These metabolic pathways are essential for the drug’s clearance from the body and its overall pharmacokinetic profile. The metabolites formed are excreted mainly via urine, with minor components detected in feces .
Transport and Distribution
Bicifadine is well absorbed and distributed within the body. It has moderate plasma protein binding in mice (80-86%) and higher binding in rats and monkeys (95-97%) . The drug and its metabolites are primarily excreted through urine, with the lactam acid being the major urinary metabolite . The distribution of Bicifadine within tissues is influenced by its interaction with transport proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of Bicifadine is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter transporters . It does not exhibit significant localization within other cellular compartments or organelles. The targeting of Bicifadine to the synaptic cleft is crucial for its role in modulating neurotransmitter levels and its overall analgesic effect .
准备方法
比西法定的合成涉及几个关键步骤。起始原料通常为 4-甲基苯基乙腈,它经过一系列反应,包括环化和还原,最终形成最终产物。 反应条件通常涉及使用强酸或强碱、高温和特定催化剂,以确保获得所需产物的高纯度和高收率 .
比西法定的工业生产方法侧重于优化这些合成路线,以扩大生产规模,同时保持化合物的质量和一致性。 这通常涉及使用连续流动反应器和先进的纯化技术来实现所需的规格 .
化学反应分析
比西法定会发生各种化学反应,包括:
氧化: 比西法定可以用常用的氧化剂(如高锰酸钾或三氧化铬)氧化。这些反应的主要产物通常是相应的酮或羧酸。
还原: 比西法定的还原可以使用还原剂(如氢化锂铝或硼氢化钠)来实现,从而形成相应的醇。
相似化合物的比较
比西法定在 SNDRIs 中是独一无二的,因为它平衡地抑制了 5-羟色胺、去甲肾上腺素和多巴胺的再摄取。类似化合物包括:
度洛西汀: 主要抑制 5-羟色胺和去甲肾上腺素的再摄取,但对多巴胺的再摄取影响很小。
文拉法辛: 另一种 5-羟色胺-去甲肾上腺素再摄取抑制剂,对多巴胺的再摄取抑制有限。
比西法定对所有三种单胺转运体的广泛抑制使其有别于这些其他化合物,使其成为疼痛管理和研究中独特的宝贵工具。
属性
Key on ui mechanism of action |
Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved. |
|---|---|
CAS 编号 |
71195-57-8 |
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1 |
InChI 键 |
OFYVIGTWSQPCLF-NEPJUHHUSA-N |
SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 |
手性 SMILES |
CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3 |
规范 SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 |
Key on ui other cas no. |
71195-57-8 |
相关CAS编号 |
66504-75-4 (hydrochloride) |
同义词 |
icifadine bicifadine hydrochloride |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
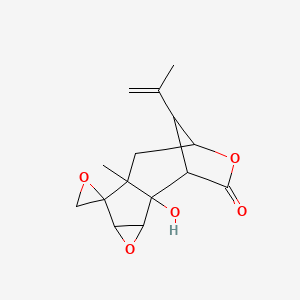

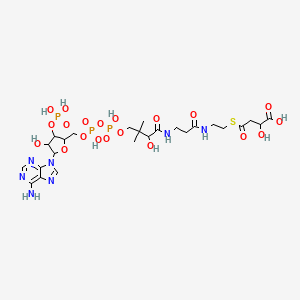
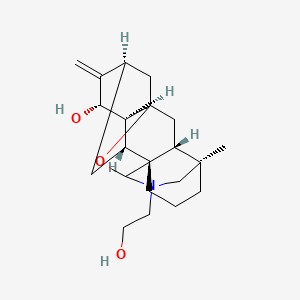
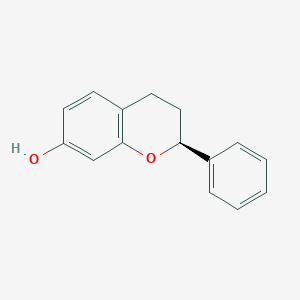
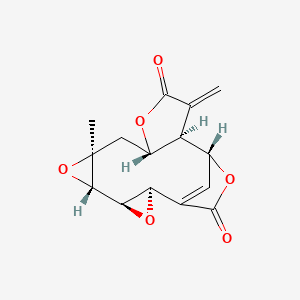

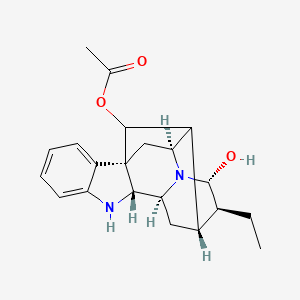
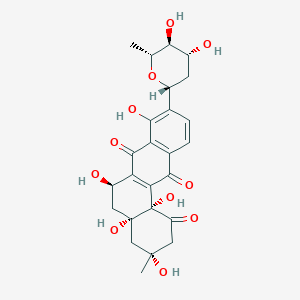
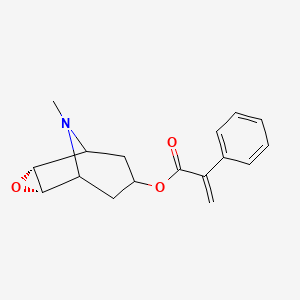

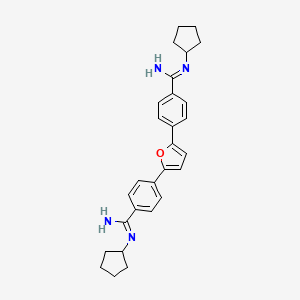
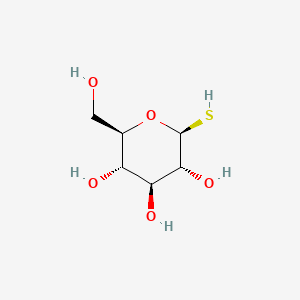
![(Z)-6-(2,5-Dimethoxystyryl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1205353.png)
